molecular formula C6H6N2O2 B15335780 5,6-Dihydrofuro[2,3-d]pyrimidin-2(3H)-one

5,6-Dihydrofuro[2,3-d]pyrimidin-2(3H)-one

Cat. No.: B15335780
M. Wt: 138.12 g/mol
InChI Key: JSMPASIJDMAWOI-UHFFFAOYSA-N
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Description

5,6-Dihydrofuro[2,3-d]pyrimidin-2(3H)-one is a bicyclic heterocyclic compound featuring a fused furopyrimidine core. Its molecular formula is C₆H₄N₂O₂, with a molecular weight of 136.11 g/mol and a density of 1.59 g/cm³ . The compound exhibits a high melting point (>280°C) and moderate acidity (pKa ≈ 7.11), making it thermally stable and suitable for high-temperature synthetic applications . Structurally, the fused furan and pyrimidinone rings confer rigidity, which is advantageous in drug design for target binding.

Key synthetic routes include cyclization reactions of bromovinyluracil (BVU) derivatives and nucleophilic substitutions on precursors like 3-arylmethylidenefuran-2(3H)-ones . The compound serves as a scaffold for antiviral and cytostatic agents, with derivatives showing activity against DNA viruses and cancer cell lines .

Properties

Molecular Formula

C6H6N2O2

Molecular Weight

138.12 g/mol

IUPAC Name

5,6-dihydro-1H-furo[2,3-d]pyrimidin-2-one

InChI

InChI=1S/C6H6N2O2/c9-6-7-3-4-1-2-10-5(4)8-6/h3H,1-2H2,(H,7,8,9)

InChI Key

JSMPASIJDMAWOI-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=NC(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydrofuro[2,3-d]pyrimidin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with an appropriate dihydrofuran derivative under acidic or basic conditions to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced chemical engineering techniques .

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydrofuro[2,3-d]pyrimidin-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups .

Scientific Research Applications

5,6-Dihydrofuro[2,3-d]pyrimidin-2(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Dihydrofuro[2,3-d]pyrimidin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Furopyrido[2,3-d]pyrimidines

Derivatives such as 1-Ethyl-5-(p-tolyl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione (3) (MW: 377.35 g/mol) feature an additional pyridine ring fused to the furopyrimidine core. These compounds exhibit higher molecular weights (377–423 g/mol) and melting points (294–319°C) compared to the parent compound, attributed to increased π-stacking and hydrogen bonding . For example, 3b (MW: 363.34 g/mol) achieves a 98% synthesis yield via one-step condensation, highlighting superior reactivity over simpler furopyrimidines .

Thieno[2,3-d]pyrimidinones

Sulfur-containing analogs like 5,6-Dimethyl-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one (MW: 318.38 g/mol) replace the furan oxygen with sulfur. This substitution reduces melting points (e.g., 184°C for triazolothienopyrimidines ) but enhances lipophilicity, improving membrane permeability in drug candidates .

Substituent-Modified Derivatives

Alkyl/Aryl-Substituted Furopyrimidines

  • 1,3-Dimethyl-6-(2-(methylsulfonyl)phenyl)-5-(p-tolyl)-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1H,3H)-dione (MW: 447.45 g/mol) demonstrates how sulfonyl groups enhance solubility in polar solvents (e.g., DMSO) while maintaining high purity (95–99%) .

Sugar-Conjugated Derivatives

Glucopyranosyl derivatives like 3-(β-D-glucopyranosyl)-6-pentylfuro[2,3-d]pyrimidin-2(3H)-one (MW: 376.38 g/mol) exhibit improved aqueous solubility (up to 10 mM in water) and bioavailability, making them promising prodrug candidates .

Biological Activity

5,6-Dihydrofuro[2,3-d]pyrimidin-2(3H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its antiviral properties, enzyme inhibition capabilities, and structure-activity relationships (SAR) based on diverse research findings.

Antiviral Activity

Recent studies have highlighted the antiviral potential of 5,6-Dihydrofuro[2,3-d]pyrimidin-2(3H)-one derivatives against HIV-1. For instance, compounds derived from this structure have demonstrated significant potency against various HIV-1 strains, including those resistant to conventional treatments.

Key Findings:

  • Compound Efficacy : Certain derivatives exhibited EC50 values as low as 2.85 nM against HIV-1 resistant strains, indicating superior activity compared to established drugs like Etravirine (ETR) and Rilpivirine (RPV) .
  • Resistance Profiles : The compounds showed improved efficacy against double mutations (F227L/V106A and K103N/Y181C), which are known to confer resistance to standard NNRTIs .

Table 1: Anti-HIV-1 Activity of Dihydrofuro[2,3-d]pyrimidine Derivatives

CompoundEC50 (nM)CC50 (μM)SI (Selectivity Index)
14b5.79>250>43
16c2.8536.612.8
ETR3.933.981.0
RPV10.73.980.4

Enzyme Inhibition

The biological activity of 5,6-Dihydrofuro[2,3-d]pyrimidin-2(3H)-one also extends to enzyme inhibition. Notably, it has been studied for its inhibitory effects on dihydroorotate dehydrogenase (DHODH), an enzyme critical in the de novo pyrimidine synthesis pathway.

In Vitro Studies:

  • Inhibition Potency : Some derivatives showed IC50 values around 6 µM against PfDHODH, suggesting a promising avenue for malaria treatment .
  • Structure-Activity Relationship : Modifications in the alkyl chain length significantly influenced inhibitory activity, with optimal sizes enhancing binding affinity .

Case Studies

Several case studies illustrate the compound's biological efficacy:

  • HIV Resistance Study : A study involving a series of dihydrofuro[2,3-d]pyrimidine derivatives revealed that specific structural modifications led to enhanced antiviral activity against resistant HIV strains while maintaining low cytotoxicity .
  • Malaria Treatment Potential : Research demonstrated that certain derivatives effectively inhibited PfDHODH, showcasing their potential as novel antimalarial agents .

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